molecular formula C12H22BrNSi2 B1587116 4-Bromo-N,N-bis(trimethylsilyl)aniline CAS No. 5089-33-8

4-Bromo-N,N-bis(trimethylsilyl)aniline

Cat. No.: B1587116
CAS No.: 5089-33-8
M. Wt: 316.38 g/mol
InChI Key: YJYMZGDBOMZWSR-UHFFFAOYSA-N
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Description

Safety and Hazards

On contact with water, this compound liberates aniline compounds which are known to have a chronic effect on the central nervous system . It can cause immediate or delayed severe eye irritation and may produce skin irritation or contact dermatitis which may be delayed several hours .

Future Directions

The compound’s use in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane), suggests potential future directions in these areas .

Preparation Methods

The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline typically involves a two-step process:

The reaction conditions for these steps are generally mild, with the bromination occurring at room temperature and the silylation requiring slightly elevated temperatures.

Chemical Reactions Analysis

4-Bromo-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It is often used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Bromo-N,N-bis(trimethylsilyl)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its steric hindrance and protective groups, which make it valuable in selective organic synthesis.

Properties

IUPAC Name

4-bromo-N,N-bis(trimethylsilyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMZGDBOMZWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399223
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-33-8
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-bis(trimethylsilyl)aniline
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Synthesis routes and methods I

Procedure details

4-Aminophenylboronic acid by Grignard reaction on N,N-bis(trimethylsilyl)-4-bromoaniline 10.0 g (58.1 mmol) of 4-bromoaniline were dissolved in 200 ml of triethylamine and admixed with 25 ml (130 mmol) of trimethylsilyl trifluoromethanesulfonate. The mixture was heated to reflux for 8 h. The reaction mixture was concentrated and the crude product distilled under high vacuum. 11.9 g (37.8 mmol, 65%) of N,N-bis(trimethylsilyl)-4-bromoaniline were obtained.
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Synthesis routes and methods II

Procedure details

The general procedure described by J. R. Pratt et al, in the publication entitled "Organosilicon Compounds. XX. Synthesis of Aromatic Diamines via Trimethylsilyl-Protecting Aniline Intermediates," J. Org. Chem, Vol. 40, No. 8, 1975, pages 1090 to 1094, was followed with some modifications as described herein To a tetrahydrofuran (500 ml) solution of p-bromoaniline (106.0g, 0.62 mol) cooled to 0° C. there was added over a period of one hour n-butyllithium (825 ml, 1.3 mol). The reaction mixture turned brown but remained homogeneous The reaction mixture was refluxed for 2 hours to complete the metallation, cooled to ice temperature, and then chlorotrimethylsilane (180 ml, 1 4 mol) was added so as to not let the reaction temperature exceed 15° C.. The reaction mixture was allowed to warm to room temperature and was refluxed overnight Filtration was accomplished by the Schlenk technique, and a gas chromatogram (GC) was taken. The solvent was evaporated and the residue was distilled to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun was discarded); Fraction 2 - b.p. 90°-108° C./0 5 torr, 32g, 95% pure by
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of silicon or germanium-containing polymers?

A: this compound serves as a crucial building block for incorporating silicon or germanium atoms into the main chain of aromatic polymers like poly(amides) and poly(imides) []. The research highlights its reaction with either diphenyl-dichlorosilane or diphenyl-dichlorogermane to create diamines containing silicon or germanium. These diamines are then further reacted with appropriate acid dichlorides or dianhydrides to yield the final polymers.

Q2: How does the inclusion of silicon or germanium in the polymer backbone, achieved through the use of this compound, affect the polymer properties?

A: The study by Křižan et al. [] demonstrated that incorporating silicon or germanium into the polymer backbone significantly impacts the thermal properties. Polymers with silicon generally exhibit higher glass transition temperatures and enhanced thermal stability compared to their germanium-containing counterparts. This difference is attributed to the higher ionic character of the C-Si bond and the smaller size of the silicon atom, resulting in lower rotational barriers.

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